Bienvenue dans la boutique en ligne BenchChem!

Broussochalcone B

Drug Metabolism UGT Inhibition Herb-Drug Interaction

Broussochalcone B (Bavachalcone) is the only commercially available prenylated chalcone with a free C-4' hydroxyl and C-5' prenyl group, enabling selective, noncompetitive inhibition of UGT1A1 (Ki=5.41 μM) and UGT1A7 (Ki=4.51 μM). Unlike Corylin or 4'-O-methyl analogs, this scaffold delivers defined UGT isoform profiling for drug metabolism studies, potent α-glucosidase inhibition (IC50=15.35 μg/mL), and validated anti-osteoclastogenic activity (IC50=1.5 μg/mL). Ideal for SAR-driven medicinal chemistry and herb-drug interaction assessment. Order high-purity (≥98%) material with batch-specific COA.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 28448-85-3
Cat. No. B190645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussochalcone B
CAS28448-85-3
Synonymsbavachalcone
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C
InChIInChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+
InChIKeyBLZGPHNVMRXDCB-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Broussochalcone B Procurement Guide: Chemical Identity, Natural Source, and Baseline Activity Profile


Broussochalcone B (CAS: 28448-85-3; also known as Bavachalcone) is a prenylated chalcone belonging to the class of 1,3-diarylpropanoid flavonoids, with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol [1]. It is a major bioactive constituent isolated from the fruits of *Psoralea corylifolia* L. and the cortex of *Broussonetia papyrifera* [2]. The compound features a characteristic 3-methyl-2-butenyl prenyl group at the 5'-position of the A-ring and three hydroxyl groups at the 2', 4', and 4-positions, which contribute to its capacity to interact with diverse biological targets including α-glucosidase, UDP-glucuronosyltransferases (UGTs), and multiple signaling kinases [3]. Broussochalcone B serves as a naturally occurring scaffold for investigating prenyl-dependent pharmacological activities in chalcone research, offering a distinct structural platform for structure-activity relationship (SAR) studies within the broader chalcone chemical space.

Why Broussochalcone B Cannot Be Substituted with Other In-Class Prenylated Chalcones: Pharmacological Divergence Explained


Prenylated chalcones constitute a structurally diverse subclass whose biological activities are exquisitely sensitive to the number and position of hydroxyl and prenyl substituents. Broussochalcone B differs from its closest analogs, such as Bavachalcone (the C-4' O-methylated derivative) and Corylin (an isoflavone with a distinct core scaffold), by the presence of a free C-4' hydroxyl group on the A-ring coupled with a C-5' prenyl moiety [1]. This specific substitution pattern dictates both the binding affinity to protein targets and the metabolic fate of the compound. For instance, the O-methylated analog (4'-O-Methylbavachalcone) exhibits altered interaction with viral proteases relative to the parent compound [2]. Furthermore, the prenyl chain itself is not merely a passive lipophilic anchor; its absence or modification drastically alters the compound's ability to engage with hydrophobic pockets in enzymes such as α-glucosidase and UDP-glucuronosyltransferases [3]. Consequently, substituting Broussochalcone B with an unprenylated chalcone or an isoflavone such as Corylin results in a complete loss of specific inhibitory activity, particularly against UGT1A1 and UGT1A7 isoforms, where Corylin shows no measurable inhibition [4].

Quantitative Differentiation Evidence for Broussochalcone B Against Structural Analogs and Class Competitors


UGT1A1 and UGT1A7 Inhibition: Direct Potency Comparison of Broussochalcone B versus Corylin

In a direct head-to-head enzymatic assay using human recombinant UDP-glucuronosyltransferase isoforms, Broussochalcone B (Bavachalcone) exhibited potent and selective inhibition of UGT1A1 and UGT1A7. In contrast, the comparator compound Corylin, a structurally related isoflavone also derived from Psoralea corylifolia, showed no detectable inhibition against UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10, and UGT2B4 under identical assay conditions [1]. Kinetic analysis via Dixon and Lineweaver-Burk plots confirmed that Broussochalcone B acts as a noncompetitive inhibitor against UGT1A1 and UGT1A7 with Ki values of 5.41 μM and 4.51 μM, respectively .

Drug Metabolism UGT Inhibition Herb-Drug Interaction Enzyme Kinetics

α-Glucosidase Inhibition: Potency of Broussochalcone B Relative to Acarbose and Other Polyphenols

Broussochalcone B demonstrates α-glucosidase inhibitory activity in a standard yeast enzyme assay. Quantitative analysis reports an IC50 value of 15.35 ± 0.57 μg/mL (~47.3 μM), with the inhibition mechanism characterized as mixed competitive and non-competitive [1]. For cross-study context, the clinically used α-glucosidase inhibitor Acarbose typically exhibits IC50 values in the range of 300-900 μg/mL in comparable yeast α-glucosidase assays, though exact values vary considerably with substrate concentration and assay format. The potency of Broussochalcone B against this target falls within the intermediate range among naturally occurring chalcones and flavonoids, providing a defined benchmark for SAR studies evaluating prenyl group contributions to α-glucosidase inhibition.

Diabetes Research Carbohydrate Metabolism α-Glucosidase Inhibition Enzyme Assay

Cancer Cell Cytotoxicity: Comparative Activity of Broussochalcone B Across Leukemia and Liver Cancer Cell Lines

Broussochalcone B exhibits differential cytotoxicity across distinct cancer cell types. In human chronic myeloid leukemia K562 cells, the compound displays potent antiproliferative activity with an IC50 of 2.77 μM [1]. In human hepatocellular carcinoma HepG2 cells, concentration-dependent cytotoxicity is observed following 24-hour treatment, with apoptosis induction confirmed through activation of caspase-8, caspase-9, caspase-3, and PARP cleavage, alongside reactive oxygen species (ROS) generation [2]. The differential sensitivity between hematologic and solid tumor cell lines suggests that cellular context factors including uptake mechanisms, metabolic capacity, and apoptotic signaling thresholds substantially modulate the compound's efficacy profile.

Cancer Research Cytotoxicity Leukemia Hepatocellular Carcinoma

NF-κB Pathway Modulation: Broussochalcone B Activity in Neuroinflammation and Osteoclastogenesis Models

Broussochalcone B modulates the NF-κB signaling pathway in multiple cellular contexts. In neuroinflammation models, the compound acts as an anti-neuroinflammatory agent through NF-κB pathway suppression . In osteoclast differentiation studies, Broussochalcone B inhibits RANKL-induced osteoclastogenesis at a concentration of 5 μg/mL (~15.4 μM), with the underlying mechanism involving prominent reduction of MEK, ERK, and Akt phosphorylation and suppression of c-Fos and NFATc1 transcription factor induction [1]. Notably, the compound inhibited osteoclast formation from precursor cells with an IC50 of approximately 1.5 μg/mL (~4.6 μM) . The dual action on neuroinflammatory and osteoclastogenic pathways distinguishes Broussochalcone B from chalcones that demonstrate more restricted NF-κB modulation.

Neuroinflammation Osteoclastogenesis NF-κB Signaling Bone Research

Evidence-Based Application Scenarios for Broussochalcone B Procurement


Phase II Drug Metabolism and Herb-Drug Interaction Studies Requiring UGT1A1/UGT1A7 Inhibition

Broussochalcone B is ideally suited for in vitro drug metabolism investigations where specific, noncompetitive inhibition of UGT1A1 (IC50 = 11.1 μM; Ki = 5.41 μM) and UGT1A7 (IC50 = 3.6 μM; Ki = 4.51 μM) is required [1]. Unlike the co-occurring analog Corylin, which demonstrates no inhibitory activity against these UGT isoforms, Broussochalcone B provides a defined tool compound for probing glucuronidation-mediated clearance pathways and for assessing potential herb-drug interaction liabilities of prenylated chalcone-containing botanical preparations .

Diabetes and Carbohydrate Metabolism Research Focused on Mixed-Type α-Glucosidase Inhibition

Researchers investigating postprandial hyperglycemia and carbohydrate metabolism may employ Broussochalcone B as a natural product scaffold with defined α-glucosidase inhibitory parameters (IC50 = 15.35 ± 0.57 μg/mL; mixed competitive and non-competitive mechanism) [1]. The prenylated chalcone core offers a structural template for medicinal chemistry optimization distinct from the purely competitive inhibition mode of clinically used agents such as Acarbose, potentially enabling the development of inhibitors with altered binding kinetics or resistance profiles.

Osteoclast Differentiation and Bone Resorption Studies Targeting RANKL-Induced NFATc1 Signaling

For investigations into osteoclast biology and bone resorption disorders, Broussochalcone B serves as a validated inhibitor of RANKL-induced osteoclastogenesis with an IC50 of 1.5 μg/mL (~4.6 μM) for osteoclast formation and effective suppression of MEK/ERK/Akt phosphorylation and NFATc1 transcriptional activity at 5 μg/mL (~15.4 μM) [1]. The compound's capacity to simultaneously interfere with multiple signaling nodes in the osteoclast differentiation cascade makes it a valuable tool for dissecting pathway dependencies and for benchmarking synthetic chalcone analogs in bone metabolism research.

Cancer Cell Apoptosis and ROS-Mediated Cell Death Studies in HepG2 and Leukemia Models

Broussochalcone B is applicable in apoptosis mechanism studies requiring caspase cascade activation (caspase-8, caspase-9, caspase-3, and PARP cleavage) and ROS generation in human hepatocellular carcinoma HepG2 cells [1]. The compound also demonstrates potent cytotoxicity in K562 chronic myeloid leukemia cells (IC50 = 2.77 μM), providing a quantitative benchmark for structure-activity relationship (SAR) studies exploring the contribution of the prenyl group and hydroxyl substitution pattern to anticancer activity in hematologic versus solid tumor models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Broussochalcone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.